

# Application Notes and Protocols: Synthesis of Hydroxythiohomosildenafil

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## Compound of Interest

Compound Name: *Hydroxythiohomosildenafil*

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## Abstract

**Hydroxythiohomosildenafil** is a structural analogue of Sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5). As an unapproved substance, its primary relevance is in the fields of analytical chemistry, forensic science, and regulatory affairs, often being detected as an adulterant in unregulated "herbal" supplements for erectile dysfunction.[1] This document provides a detailed, inferred protocol for the synthesis of **Hydroxythiohomosildenafil**. The described synthesis is based on established synthetic routes for Sildenafil and its analogues, as a specific, published protocol for **Hydroxythiohomosildenafil** is not available in peer-reviewed literature.[2][3] The protocol is intended for research and reference standard synthesis purposes only.

## Introduction

**Hydroxythiohomosildenafil** is a derivative of Sildenafil characterized by two key structural modifications: the substitution of the N-methyl group on the piperazine ring with an N-(2-hydroxyethyl) group, and the replacement of the carbonyl oxygen on the pyrazolopyrimidinone core with a sulfur atom. Its mechanism of action is presumed to be similar to that of Sildenafil, acting as a PDE5 inhibitor.[4] Inhibition of PDE5 leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation.[4] The synthesis of **Hydroxythiohomosildenafil** can be logically deduced from the well-documented synthesis of Sildenafil. The general strategy involves the preparation of a key intermediate, 5-

(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, followed by reaction with N-(2-hydroxyethyl)piperazine and subsequent thionation.[5]

## Data Presentation

The following table summarizes the expected masses, molar equivalents, and theoretical yields for the key steps in the synthesis of **Hydroxythiohomosildenafil**, starting from 10g of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. The yields are estimated based on reported syntheses of similar Sildenafil analogues.

Step	Compound Name	Starting Mass (g)	Molar Mass (g/mol)	Moles (mmol)	Reagent/Product	Molar Equiv.	Theoretical Yield (g)	Estimated Yield (%)
1	5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one	10.00	312.37	32.01	Starting Material	1.0	-	-
1	5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one	-	410.88	-	Product	-	13.16	85-95

2	5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one	11.18	410.88	27.21	Starting Material	1.0	-	-
2	N-(2-Hydroxyethyl)piperazine	3.91	130.19	30.03	Reagent	1.1	-	-
2	5-(2-Ethoxy-5-((4-(2-hydroxyethyl)piperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-	-	504.60	-	Product	-	13.73	80-90

	1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one							
3	5-(2-Ethoxy-5-((4-(2-hydroxyethyl)perazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one	11.67	504.60	23.13	Starting Material	1.0	-	-
3	Lawesson's Reagent	5.59	404.47	13.82	Reagent	0.6	-	-
3	Hydroxythioho	-	520.67	-	Product	-	12.04	70-85

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nafil

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## Experimental Protocols

The following is an inferred multi-step synthesis protocol for **Hydroxythiohomosildenafil**.

### Step 1: Synthesis of 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Materials:

- 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (10.0 g, 32.0 mmol)
- Chlorosulfonic acid (22.4 mL, 336.0 mmol)
- Thionyl chloride (7.0 mL, 96.0 mmol)
- Dichloromethane (DCM)
- Ice water
- Sodium bicarbonate (5% aqueous solution)
- Brine
- Anhydrous sodium sulfate

Procedure:

- In a fume hood, cautiously add chlorosulfonic acid to a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
- Slowly add thionyl chloride to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.

- In portions, add 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one to the reaction mixture, ensuring the temperature does not exceed 20 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
- Extract the aqueous mixture with dichloromethane (3 x 100 mL).
- Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (2 x 100 mL), water (100 mL), and brine (100 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride. The product is often used in the next step without further purification.

## Step 2: Synthesis of 5-(2-Ethoxy-5-((4-(2-hydroxyethyl)piperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Hydroxyhomosildenafil precursor)

Materials:

- 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (crude from Step 1, ~27.2 mmol)
- N-(2-Hydroxyethyl)piperazine (3.91 g, 30.0 mmol)
- Triethylamine (5.7 mL, 40.8 mmol)
- Dichloromethane (DCM, 150 mL)
- Water
- Brine

- Anhydrous sodium sulfate
- Ethyl acetate/Hexane for recrystallization

Procedure:

- Dissolve the crude sulfonyl chloride from Step 1 in dichloromethane (100 mL) in a round-bottom flask.
- Add triethylamine to the solution.
- In a separate flask, dissolve N-(2-hydroxyethyl)piperazine in dichloromethane (50 mL) and add this solution dropwise to the stirred sulfonyl chloride solution at room temperature.
- Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
- Wash the reaction mixture with water (2 x 100 mL) and brine (100 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
- Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford the pure hydroxyhomosildenafil precursor as a solid.

## Step 3: Synthesis of Hydroxythiohomosildenafil

Materials:

- 5-(2-Ethoxy-5-((4-(2-hydroxyethyl)piperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (11.67 g, 23.1 mmol)
- Lawesson's Reagent (5.59 g, 13.8 mmol) or Phosphorus Pentasulfide ( $P_4S_{10}$ )
- Anhydrous toluene or dioxane (200 mL)
- Sodium bicarbonate (saturated aqueous solution)
- Brine



- Anhydrous sodium sulfate
- Silica gel for column chromatography (e.g., using a gradient of ethyl acetate in hexane)

#### Procedure:

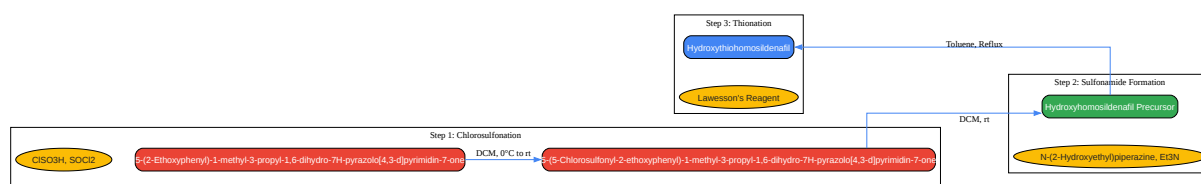
- To a solution of the hydroxyhomosildenafil precursor in anhydrous toluene in a round-bottom flask, add Lawesson's Reagent.
- Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 3-5 hours. Monitor the reaction progress by TLC. The thionated product is typically less polar than the starting material.
- Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.
- Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and brine (100 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield **Hydroxythiohomosildenafil** as a solid.

## Characterization

The final product and intermediates should be characterized by standard analytical techniques:

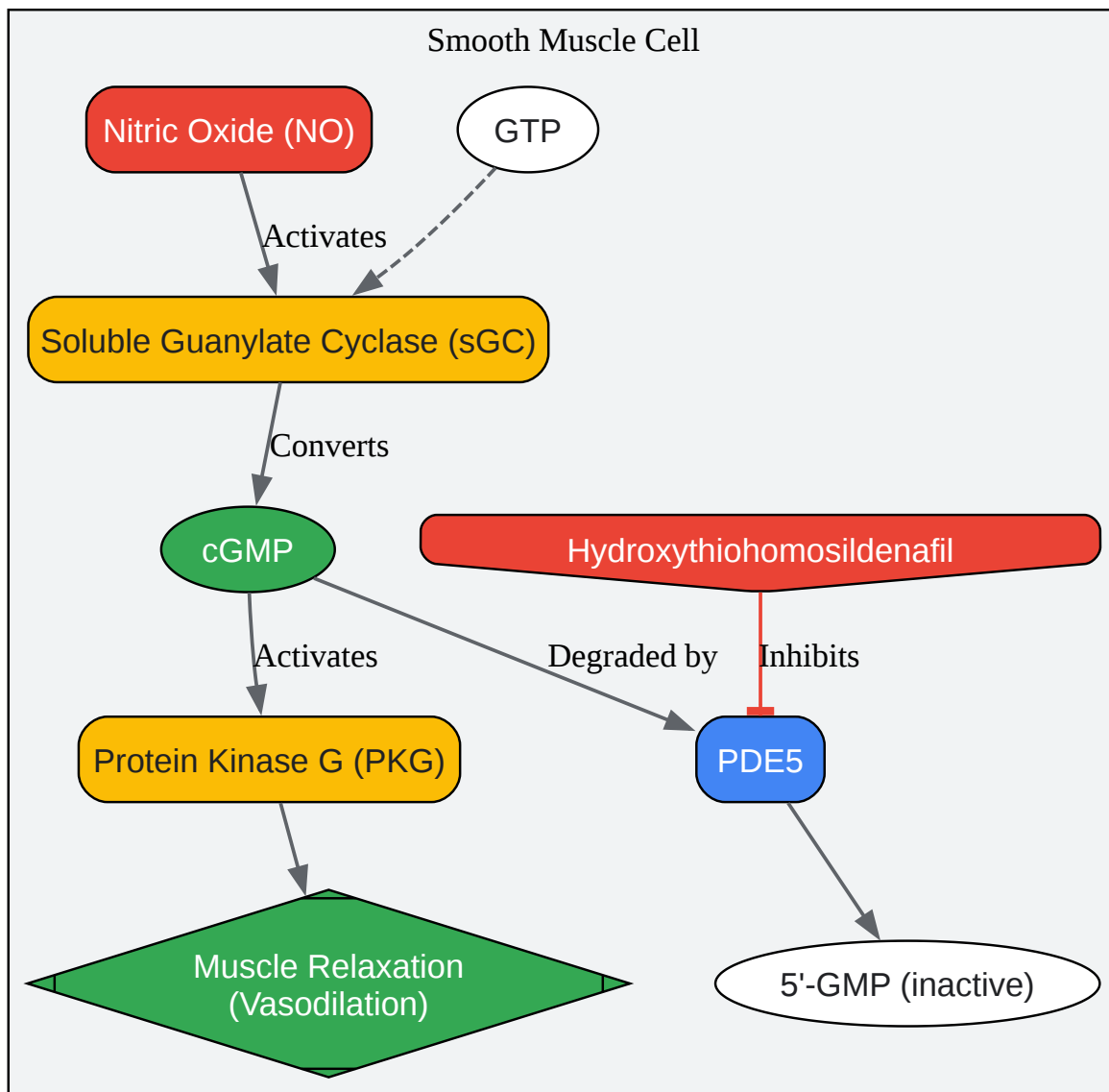
- NMR Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ): To confirm the chemical structure.
- Mass Spectrometry (MS): To confirm the molecular weight.
- High-Performance Liquid Chromatography (HPLC): To determine the purity.
- Infrared (IR) Spectroscopy: To identify key functional groups, particularly the C=S stretch in the final product.

## Mandatory Visualization



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Caption: Synthetic workflow for **Hydroxythiohomosildenafil**.



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Caption: PDE5 inhibitor signaling pathway.

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